molecular formula C14H19NO8 B1173080 1,3-Dimethyl-2,4-dinitrobenzene CAS No. 161-02-4

1,3-Dimethyl-2,4-dinitrobenzene

Cat. No.: B1173080
CAS No.: 161-02-4
InChI Key:
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Description

1,3-Dimethyl-2,4-dinitrobenzene: is an organic compound with the molecular formula C8H8N2O4 . It is a derivative of dinitrobenzene, where two methyl groups are substituted at the 1 and 3 positions of the benzene ring, and two nitro groups are substituted at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

1,3-Dimethyl-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

1,3-Dimethyl-2,4-dinitrobenzene, a derivative of nitrobenzene, primarily targets aromatic compounds in its reactions . The nitro group in the compound, which is a hybrid of two equivalent resonance structures, has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Mode of Action

The compound undergoes nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the biochemical pathways of the aromatic compounds it interacts with . The nucleophilic aromatic substitution reaction alters the structure of the aromatic compound, affecting its downstream reactions and functions .

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the substitution of a substituent in an aromatic ring with a nucleophile . This changes the structure of the aromatic compound, potentially altering its properties and functions .

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-2,4-dinitrobenzene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with adenosine deaminase, an enzyme involved in the metabolism of adenosine. The interaction between this compound and adenosine deaminase results in the inhibition of the enzyme’s activity, leading to an increase in extracellular adenosine levels . This inhibition is characterized by mixed inhibition kinetics, where the compound binds to both the enzyme and the enzyme-substrate complex .

Cellular Effects

This compound has been shown to affect various cellular processes. In astrocytes, it leads to an increase in extracellular adenosine levels, which can influence cell signaling pathways and gene expression . The compound’s impact on cellular metabolism includes the inhibition of adenosine deaminase, which plays a role in energy metabolism and neuroprotection . Additionally, this compound has been associated with neurotoxic effects, particularly in astrocytes, where it can cause energy deprivation and cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with adenosine deaminase. The compound binds to the active site of the enzyme, preventing the conversion of adenosine to inosine . This binding is facilitated by the nitro groups on the benzene ring, which interact with the enzyme’s active site residues. The inhibition of adenosine deaminase by this compound leads to an accumulation of adenosine, which can have various downstream effects on cellular function and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound has been associated with sustained inhibition of adenosine deaminase and prolonged increases in extracellular adenosine levels . Additionally, the compound’s stability and degradation can be influenced by the presence of impurities and other environmental factors .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can inhibit adenosine deaminase without causing significant toxicity . At higher doses, this compound has been shown to cause adverse effects, including neurotoxicity and damage to the liver and reproductive system . The threshold for these toxic effects varies depending on the species and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with adenosine deaminase . The compound inhibits the deamination of adenosine, leading to an accumulation of adenosine and its subsequent effects on cellular metabolism . Additionally, this compound can undergo reduction to form amino derivatives, which may further interact with other metabolic enzymes and pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in various cellular compartments . The distribution of this compound can be influenced by its binding to plasma proteins and other cellular components .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can also be found in other subcellular compartments, such as the mitochondria . The compound’s localization is influenced by its interactions with cellular proteins and its lipophilic nature . The presence of targeting signals or post-translational modifications may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2,4-dinitrobenzene can be synthesized through the nitration of 1,3-dimethylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:

    Nitration: m-Xylene is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) at a controlled temperature to introduce nitro groups at the 2 and 4 positions.

    Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: 1,3-Dimethyl-2,4-diaminobenzene.

    Oxidation: 1,3-Dicarboxy-2,4-dinitrobenzene.

Comparison with Similar Compounds

  • 1,2-Dimethyl-4,6-dinitrobenzene
  • 1,4-Dimethyl-2,6-dinitrobenzene
  • 1,3-Dinitrobenzene

Comparison: 1,3-Dimethyl-2,4-dinitrobenzene is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to other dinitrobenzene derivatives, it has distinct reactivity patterns in nucleophilic substitution and redox reactions. The presence of methyl groups also affects its solubility and melting point compared to its non-methylated counterparts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,3-Dimethyl-2,4-dinitrobenzene can be achieved through a nitration reaction of 1,3-dimethylbenzene with a mixture of nitric acid and sulfuric acid.", "Starting Materials": [ "1,3-dimethylbenzene", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "1. Add 1,3-dimethylbenzene to a reaction flask.", "2. Slowly add a mixture of nitric acid and sulfuric acid while stirring the reaction mixture.", "3. Keep the reaction mixture at a temperature of around 50-60°C for several hours.", "4. After the reaction is complete, pour the mixture into a large volume of water to extract the product.", "5. Collect the solid product by filtration and wash it with water to remove any impurities.", "6. Dry the product under vacuum to obtain 1,3-Dimethyl-2,4-dinitrobenzene as a yellow crystalline solid." ] }

CAS No.

161-02-4

Molecular Formula

C14H19NO8

Molecular Weight

0

Origin of Product

United States

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